(S)-3-(Oxiran-2-ylmethoxy)benzonitrile
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Overview
Description
(S)-3-(Oxiran-2-ylmethoxy)benzonitrile is a chiral organic compound with the molecular formula C10H9NO2. It is characterized by the presence of an oxirane (epoxide) ring and a benzonitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the epoxidation of (S)-3-(chloromethyl)benzonitrile using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods using metal catalysts such as titanium or vanadium complexes can also be employed to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2), or other peracids.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Amines or amides.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Oxiran-2-ylmethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(Oxiran-2-ylmethoxy)benzonitrile is primarily determined by its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrile group can participate in nucleophilic addition reactions, forming amines or amides. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Oxiran-2-ylmethoxy)benzonitrile
- ®-3-(Oxiran-2-ylmethoxy)benzonitrile
- (S)-3-(Chloromethyl)benzonitrile
Uniqueness
(S)-3-(Oxiran-2-ylmethoxy)benzonitrile is unique due to its specific stereochemistry and the presence of both an epoxide and a nitrile group. This combination of functional groups provides a versatile platform for various chemical transformations and applications. Compared to its analogs, it offers distinct reactivity patterns and selectivity in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-[[(2S)-oxiran-2-yl]methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOQXXYHUOKXCY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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